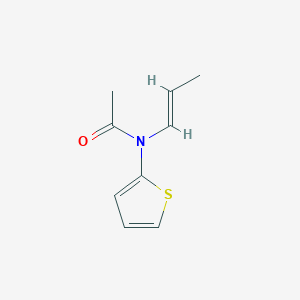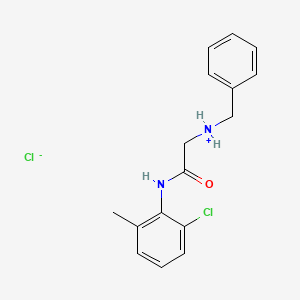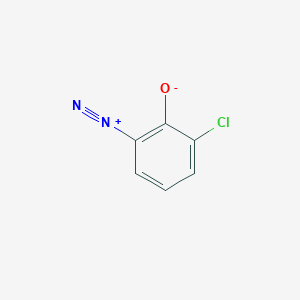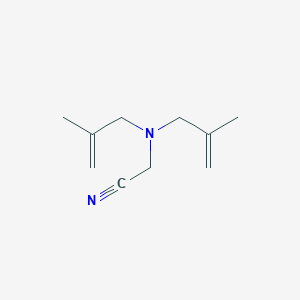![molecular formula C17H19N B13801688 N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13801688.png)
N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline is an organic compound with the molecular formula C17H19N It is characterized by the presence of a dimethylamino group attached to a benzene ring, which is further connected to a vinyl group substituted with a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylbenzaldehyde and N,N-dimethylaniline.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to form the intermediate product.
Dehydration: The intermediate product is then subjected to dehydration using an acid catalyst like sulfuric acid or phosphoric acid to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (bromine, chlorine), Lewis acids (aluminum chloride), room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced amines.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- **N,N-dimethyl-4-[(4-methylphenyl)amino]methyl]aniline
- **N,N-dimethyl-4-[(4-methylphenyl)ethenyl]pyridine
- **N,N-dimethyl-4-[(4-methylphenyl)ethenyl]benzene
Uniqueness
N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a dimethylamino group with a vinyl-substituted aromatic ring makes it a versatile compound in various chemical and biological contexts.
属性
分子式 |
C17H19N |
|---|---|
分子量 |
237.34 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[(E)-2-(4-methylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C17H19N/c1-14-4-6-15(7-5-14)8-9-16-10-12-17(13-11-16)18(2)3/h4-13H,1-3H3/b9-8+ |
InChI 键 |
GAIASHRATFIFKI-CMDGGOBGSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C |
规范 SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


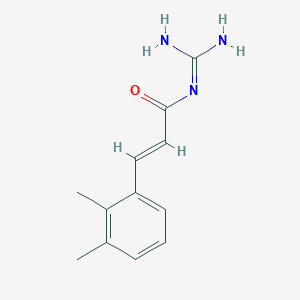
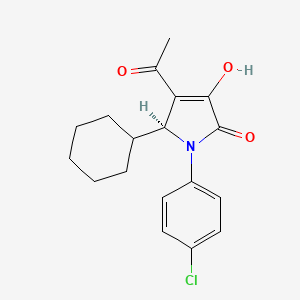

![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea](/img/structure/B13801630.png)
![2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B13801634.png)
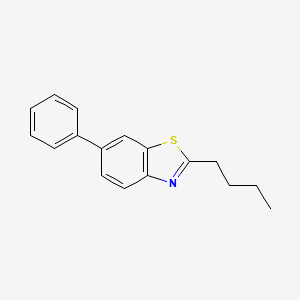
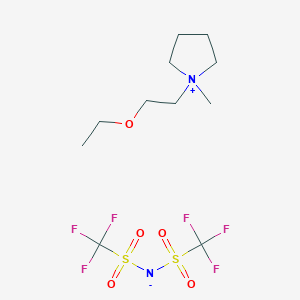
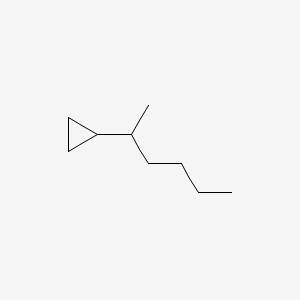
![Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13801651.png)
